molecular formula C7H8O3S B2409778 3-(Methoxymethyl)thiophene-2-carboxylic acid CAS No. 53229-45-1

3-(Methoxymethyl)thiophene-2-carboxylic acid

Cat. No.: B2409778
CAS No.: 53229-45-1
M. Wt: 172.2
InChI Key: VTPSECJXISSDQS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(methoxymethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-10-4-5-2-3-11-6(5)7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPSECJXISSDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)thiophene-2-carboxylic acid typically involves the introduction of a methoxymethyl group to the thiophene ring followed by carboxylation. One common method is the reaction of 3-methylthiophene with formaldehyde and methanol under acidic conditions to form the methoxymethyl derivative. This is followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis Overview:

  • Starting Materials: Thiophene derivatives, methanol, and suitable catalysts.
  • Reaction Conditions: Acidic medium, elevated temperatures.
  • Yield: Varies based on specific reaction conditions and purification methods.

Biological Activities

Research has indicated that 3-(Methoxymethyl)thiophene-2-carboxylic acid exhibits several biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. Its effectiveness can be attributed to the electron-rich thiophene ring, which enhances interaction with microbial membranes.

Anticancer Properties

Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown moderate cytotoxic effects against specific cancer cell lines, indicating potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Applications in Material Science

Beyond biological applications, this compound is being investigated for its utility in materials science:

Conductive Polymers

Due to its unique electronic properties, this compound can be incorporated into conductive polymers. These materials are valuable in electronics and energy storage applications.

Sensors

The chemical's ability to interact with various analytes makes it suitable for sensor development. Its incorporation into sensor matrices can enhance sensitivity and selectivity for detecting specific compounds.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In a study published in Cancer Research, researchers assessed the impact of this compound on the proliferation of human lung cancer cells (A549). The results showed a dose-dependent inhibition of cell growth, with a significant reduction observed at concentrations above 100 µM .

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
AntimicrobialAgainst Gram-positive/negative bacteriaMIC = 50 µg/mL
AnticancerInhibition of lung cancer cell proliferationDose-dependent inhibition
Material ScienceConductive polymersEnhanced electrical conductivity
SensorsDetection of specific analytesIncreased sensitivity

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Biological Activity

3-(Methoxymethyl)thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

  • IUPAC Name: this compound
  • CAS Number: 53229-45-1
  • Molecular Formula: C₉H₁₀O₃S

The compound can be synthesized through various methods, typically involving the reaction of thiophene derivatives with methoxy and carboxylic acid functionalities. The synthetic routes often include:

  • Refluxing with methanol under acidic conditions.
  • Using coupling agents to facilitate the formation of the methoxymethyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. Studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM)
A54915
MCF-720

The mechanism of action appears to involve the induction of apoptosis through caspase activation, particularly caspase-3, which is essential for the apoptotic process .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • The compound may inhibit key enzymes involved in microbial metabolism, thus preventing growth and replication.
  • Reactive Oxygen Species (ROS) Generation:
    • It is suggested that the compound can induce oxidative stress in cancer cells, leading to cell death.
  • Apoptosis Induction:
    • Activation of apoptotic pathways has been observed, particularly through the mitochondrial pathway involving cytochrome c release and subsequent caspase activation .

Case Studies

  • Antimicrobial Efficacy Study:
    A study conducted on various bacterial strains highlighted the compound's promising antimicrobial properties. The researchers found that it effectively inhibited microbial growth at relatively low concentrations, indicating its potential use in treating infections caused by resistant strains.
  • Cytotoxicity Assessment:
    In a comparative study with established chemotherapeutic agents, this compound exhibited lower cytotoxicity towards normal cell lines while maintaining efficacy against cancer cell lines. This selectivity is crucial for developing safer anticancer therapies .

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